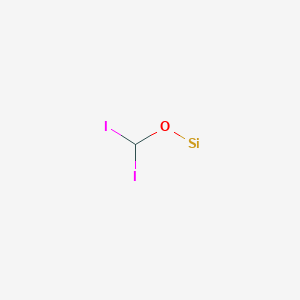
CID 78063996
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78063996 is a chemical compound with a unique structure and properties that make it of significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78063996 involves specific synthetic routes and reaction conditions. One common method includes dissolving the starting materials in an appropriate solvent and introducing specific reagents under controlled conditions to facilitate the desired chemical reactions . The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve the use of advanced equipment and technologies to control the reaction parameters and achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: CID 78063996 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Scientific Research Applications
CID 78063996 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 78063996 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include various biochemical and cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78063996 include those with related chemical structures and properties. These compounds may share similar applications and mechanisms of action but differ in specific aspects of their chemical behavior and effects .
Uniqueness: this compound is unique in its specific structure and properties, which distinguish it from other similar compounds. Its unique features make it particularly valuable in certain applications and research areas .
Properties
Molecular Formula |
CHI2OSi |
|---|---|
Molecular Weight |
310.912 g/mol |
InChI |
InChI=1S/CHI2OSi/c2-1(3)4-5/h1H |
InChI Key |
ZZSQRIMNOMDDOK-UHFFFAOYSA-N |
Canonical SMILES |
C(O[Si])(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


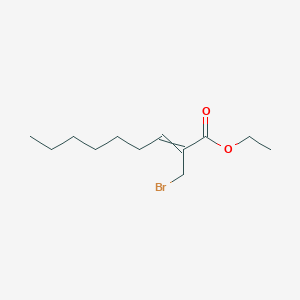
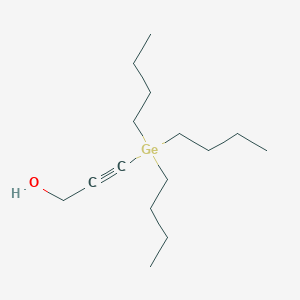
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
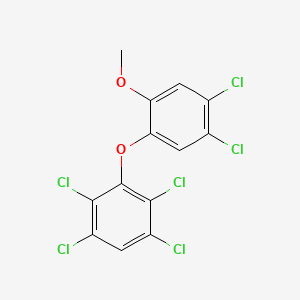
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
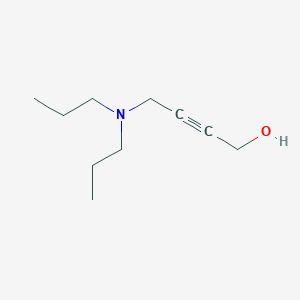
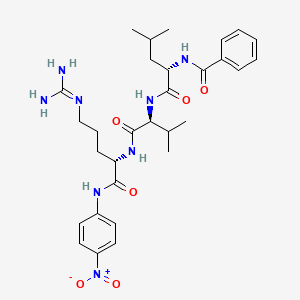
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
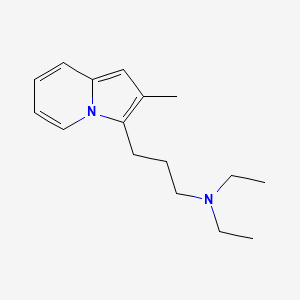
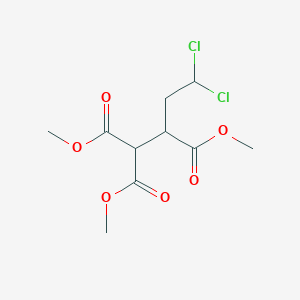
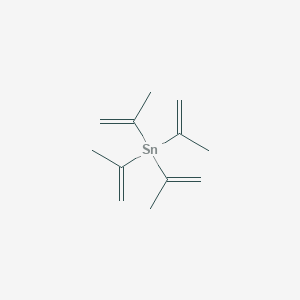
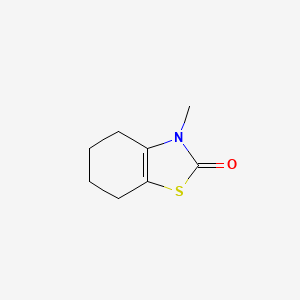
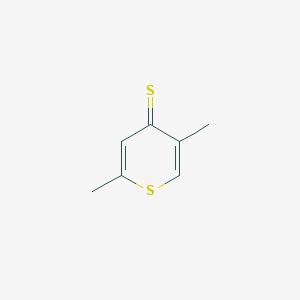
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
